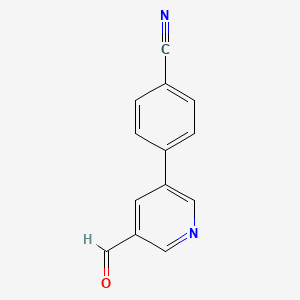![molecular formula C7H5ClN2 B597095 7-Chloro-1H-pyrrolo[3,2-C]pyridine CAS No. 1260771-44-5](/img/structure/B597095.png)
7-Chloro-1H-pyrrolo[3,2-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1H-pyrrolo[3,2-C]pyridine is a chemical compound with the molecular weight of 152.58 . It is a potent and selective negative allosteric modulator of mGlu5 receptors, which are involved in the regulation of glutamate signaling in the central nervous system . This compound has shown potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia .
Molecular Structure Analysis
The molecular structure of 7-Chloro-1H-pyrrolo[3,2-C]pyridine consists of a pyrrolopyridine core with a chlorine atom at the 7-position . The exact structure can be represented by the SMILES stringClc1ccc2[nH]ccc2n1 . Physical And Chemical Properties Analysis
7-Chloro-1H-pyrrolo[3,2-C]pyridine is a brown liquid . It has a molecular weight of 152.58 . The compound has a predicted boiling point of 290.6°C and a density of 1.425 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antidiabetic Agents
7-Chloro-1H-pyrrolo[3,2-C]pyridine derivatives have shown promise in the treatment of diabetes. They have been found to reduce blood glucose levels, which can be beneficial in managing type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, and other related conditions .
Organic Synthesis: Building Blocks
This compound serves as a versatile building block in organic synthesis. It’s used to construct complex molecules, including 6-Azaindole and 1H-INDOL-1-AMINE, which are crucial in various synthetic pathways .
Pharmacology: Neuroprotective Agents
In pharmacology, derivatives of 7-Chloro-1H-pyrrolo[3,2-C]pyridine are being explored for their neuroprotective properties. They may play a role in developing treatments for neurodegenerative diseases by protecting neuronal cells from damage .
Analytical Methods: Fluorescent Probes
Researchers are investigating the use of this compound in creating fluorescent probes for biological imaging. These probes can help in visualizing cellular processes and understanding the molecular mechanisms of diseases .
Biotechnology: Enzyme Inhibition
In biotechnology, 7-Chloro-1H-pyrrolo[3,2-C]pyridine is being studied for its potential to inhibit specific enzymes. This can be crucial for developing new biotechnological applications, such as novel antibiotics or cancer therapies .
Materials Science: Electronic Materials
The electronic properties of pyrrolopyridine derivatives make them candidates for use in electronic materials. They could be used in the development of organic semiconductors, which are essential for flexible electronics and photovoltaic cells .
Wirkmechanismus
Safety and Hazards
7-Chloro-1H-pyrrolo[3,2-C]pyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is toxic if swallowed and causes serious eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
7-chloro-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOYDOOXZXFCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-pyrrolo[3,2-C]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



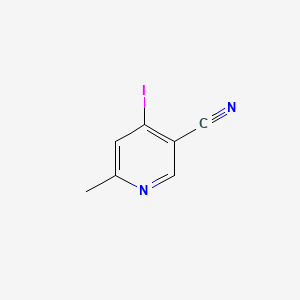
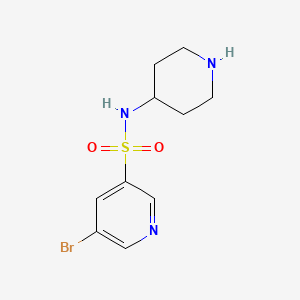
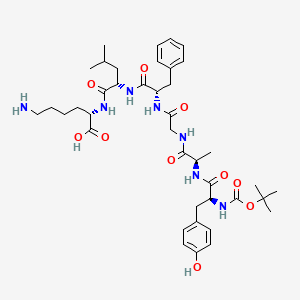
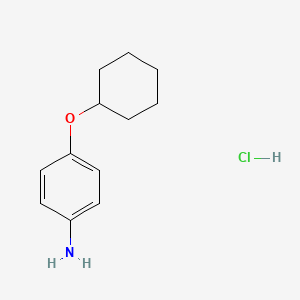
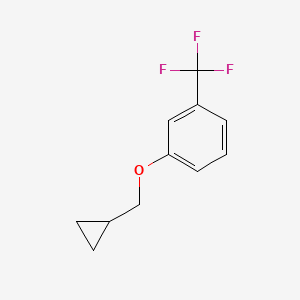
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B597023.png)
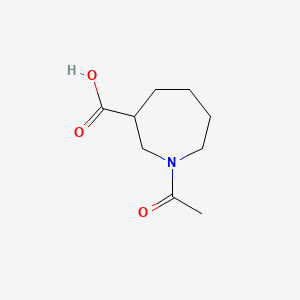
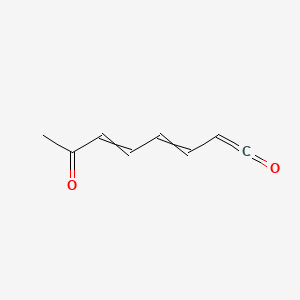
![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)
![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)
![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)
